Ethyl 2-[3-[[2-(5-phenyltetrazol-2-yl)acetyl]amino]pyrazol-1-yl]acetate
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Overview
Description
Ethyl 2-[3-[[2-(5-phenyltetrazol-2-yl)acetyl]amino]pyrazol-1-yl]acetate is a complex organic compound that features a tetrazole ring, a pyrazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-[[2-(5-phenyltetrazol-2-yl)acetyl]amino]pyrazol-1-yl]acetate typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved through a click chemistry approach involving the reaction of an azide with a nitrile.
Acylation: The tetrazole derivative is then acylated using 2-(5-phenyl-2H-tetrazol-2-yl)acetyl chloride.
Coupling with Pyrazole: The acylated tetrazole is coupled with a pyrazole derivative under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-[[2-(5-phenyltetrazol-2-yl)acetyl]amino]pyrazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reactions: These can be carried out using nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[3-[[2-(5-phenyltetrazol-2-yl)acetyl]amino]pyrazol-1-yl]acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 2-[3-[[2-(5-phenyltetrazol-2-yl)acetyl]amino]pyrazol-1-yl]acetate involves its interaction with specific molecular targets. The tetrazole and pyrazole rings can bind to various enzymes or receptors, modulating their activity. This interaction can affect biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(5-Phenyl-2H-tetrazol-2-yl)acetyl chloride: A key reagent in the synthesis of similar tetrazole-containing compounds.
N-(3-Mercapto-4H-1,2,4-triazol-4-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide: Demonstrates minimal hypoglycemic activity and potential as an anti-obesity drug.
Uniqueness
Ethyl 2-[3-[[2-(5-phenyltetrazol-2-yl)acetyl]amino]pyrazol-1-yl]acetate is unique due to its combination of a tetrazole ring, a pyrazole ring, and an ester group
Properties
IUPAC Name |
ethyl 2-[3-[[2-(5-phenyltetrazol-2-yl)acetyl]amino]pyrazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O3/c1-2-26-15(25)11-22-9-8-13(19-22)17-14(24)10-23-20-16(18-21-23)12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3,(H,17,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJQGQRBLJDDPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC(=N1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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